Daporinad has been used in trials studying the treatment of Melanoma, Cutaneous T-cell Lymphoma, and B-cell Chronic Lymphocytic Leukemia.
Daporinad is a small molecule with potential antineoplastic and antiangiogenic activities. Daporinad binds to and inhibits nicotinamide phosphoribosyltransferase (NMPRTase), inhibiting the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from niacinamide (vitamin B3), which may deplete energy reserves in metabolically active tumor cells and induce tumor cell apoptosis. In addition, this agent may inhibit tumor cell production of vascular endothelial growth factor (VEGF), resulting in the inhibition of tumor angiogenesis. The coenzyme NAD+ plays an essential role in cellular redox reactions, including the redox reaction linking the citric acid cycle and oxidative phosphorylation.
Daporinad
CAS No.: 658084-64-1
Cat. No.: VC0007574
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 658084-64-1 |
---|---|
Molecular Formula | C24H29N3O2 |
Molecular Weight | 391.5 g/mol |
IUPAC Name | (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide |
Standard InChI | InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+ |
Standard InChI Key | KPBNHDGDUADAGP-VAWYXSNFSA-N |
Isomeric SMILES | C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES | C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES | C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 |
Biochemical Context and Mechanism of Action
NAD Biosynthesis and NAMPT’s Role in Cancer
Nicotinamide adenine dinucleotide (NAD) is a critical coenzyme in redox reactions, DNA repair, and cellular signaling. Its biosynthesis occurs via three pathways: the de novo synthesis from tryptophan, the Preiss-Handler pathway using nicotinic acid, and the salvage pathway recycling nicotinamide (NAM) into nicotinamide mononucleotide (NMN) via NAMPT. The salvage pathway dominates in most mammalian cells, with NAMPT serving as the rate-limiting enzyme .
Cancer cells, particularly those resistant to conventional therapies, often overexpress NAMPT to sustain elevated NAD levels, supporting rapid proliferation and evading apoptosis . Pharmacological inhibition of NAMPT disrupts this adaptive mechanism, making it a strategic target for oncology.
Daporinad’s Structural and Functional Profile
Daporinad (molecular formula: C₂₄H₂₉N₃O₂; molecular weight: 391.51 g/mol) is a non-competitive NAMPT inhibitor characterized by a piperidine moiety linked to a pyridine-carboxamide group (Figure 1) . Its high specificity minimizes off-target effects, while its lipophilicity enhances cellular uptake. By binding to NAMPT’s active site, Daporinad blocks NMN production, leading to NAD depletion, energy crisis, and caspase-dependent apoptosis in malignant cells .
Analytical Method Development for Daporinad Quantification
LC-qTOF-MS Assay Validation
A liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-qTOF-MS) method was developed to quantify Daporinad in mouse plasma, achieving a linear dynamic range of 1.02–2220 ng/mL with quadratic regression (weighted 1/concentration²; R² ≥ 0.99) . Key validation parameters included:
-
Accuracy and Precision: Intra-run and inter-run accuracies ranged from 84.5% to 117%, with precision (CV%) ≤12.7% across low (15 ng/mL), medium (165 ng/mL), and high (1820 ng/mL) quality control (QC) samples .
-
Dilution Integrity: Accuracy remained within ±25% for 5-, 10-, and 30-fold dilutions, ensuring reliable quantification of supra-linear PK samples .
-
Stability: Daporinad exhibited stability under short-term (4 h at RT), long-term (14 days at −80°C), and freeze-thaw (3 cycles) conditions, supporting robust sample handling .
Pharmacokinetic Behavior in Murine Models
Dose-Dependent Exposure and Clearance
Intravenous administration of Daporinad (5, 10, and 30 mg/kg) in mice revealed dose-proportional increases in maximum concentration (Cₘₐₓ) and area under the curve (AUCₗₐₛₜ) between 5–10 mg/kg (Table 1) . At 30 mg/kg, non-linear PK emerged, characterized by a 1.6-fold reduction in clearance (Cl) and a supra-proportional AUC increase (1,763,266.5 ± 457,583.63 min·ng/mL), suggesting saturation of metabolic or excretory pathways .
Table 1: Pharmacokinetic Parameters of Daporinad in Mice
Dose (mg/kg) | T₁/₂ (min) | Cₘₐₓ (ng/mL) | AUCₗₐₛₜ (min·ng/mL) | Cl (mL/min/kg) | Vₛₛ (mL/kg) |
---|---|---|---|---|---|
5 | 52.91 | 5476.2 ± 426.73 | 171,690 ± 19,880 | 29.29 ± 3.70 | 897 ± 199 |
10 | 50.49 | 14,872 ± 2653 | 357,206 ± 36,369 | 28.13 ± 2.78 | 647 ± 91 |
30 | 40.76 | 48,059 ± 3921 | 1,763,267 ± 457,584 | 17.88 ± 5.11 | 536 ± 110 |
Volume of Distribution and Half-Life
The steady-state volume of distribution (Vₛₛ) decreased from 897 mL/kg at 5 mg/kg to 536 mL/kg at 30 mg/kg, indicating dose-dependent tissue saturation . Terminal half-life (T₁/₂) remained consistent (~50 min) at lower doses but shortened to 40.76 min at 30 mg/kg, likely due to accelerated clearance saturation .
Metabolite Identification and Biotransformation Pathways
In Vitro and In Vivo Metabolite Profiling
LC-qTOF-MS analysis identified 25 metabolites across ten biotransformation pathways (Table 2) . Major pathways included:
-
Oxidation: Formation of N-oxide (M6, M10, M11) and hydroxylated metabolites (M3, M9).
-
Desaturation: Introduction of double bonds (M2, M14).
-
Amide Hydrolysis: Cleavage of the carboxamide bond (M1).
Post-preparation with titanium chloride (TiCl₃) confirmed N-oxide metabolites by reverting them to parent Daporinad .
Table 2: Major Metabolic Pathways of Daporinad
Metabolite | Pathway | Molecular Formula | Retention Time (min) |
---|---|---|---|
M1 | Amide hydrolysis | C₁₃H₁₆N₂O | 5.12 |
M2 | Desaturation | C₂₄H₂₇N₃O₂ | 12.45 |
M6 | N-oxidation | C₂₄H₂₉N₃O₃ | 18.21 |
M25 | Desaturation + oxidation | C₂₄H₂₇N₃O₃ | 26.31 |
Structural Elucidation via Fragmentation Patterns
Fragmentation of Daporinad ([M+H]⁺ m/z 392.23) yielded product ions at m/z 261.20 (amide bond cleavage) and 132.04 (pyridine ring fragment) . Metabolites like M1 (m/z 261.20) retained these fragments, confirming modifications distal to the amide bond .
Clinical Development and Therapeutic Implications
Phase II Trials and Ongoing Research
Daporinad completed Phase II trials for hematologic malignancies and solid tumors, demonstrating tolerable toxicity and preliminary efficacy . Current investigations focus on combination therapies to overcome resistance mechanisms, such as upregulation of alternative NAD biosynthesis pathways .
Challenges and Future Directions
While Daporinad’s target specificity is advantageous, its non-linear PK at higher doses necessitates careful dose optimization to avoid toxicity. Further MetID studies in humans are critical to predicting drug-drug interactions and optimizing therapeutic regimens .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume